molecular formula C2H7NO<br>C2H7NO<br>H2NCH2CH2OH B043304 Ethanolamine CAS No. 141-43-5

Ethanolamine

Cat. No.: B043304
CAS No.: 141-43-5
M. Wt: 61.08 g/mol
InChI Key: HZAXFHJVJLSVMW-UHFFFAOYSA-N
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Description

Ethanolamine, also known as 2-aminoethanol, is a naturally occurring organic chemical compound with the formula HOCH₂CH₂NH₂. It is a colorless, viscous liquid with an odor reminiscent of ammonia. This compound is bifunctional, containing both a primary amine and a primary alcohol, making it a versatile compound in various chemical reactions .

Mechanism of Action

Target of Action

Ethanolamine primarily targets two proteins: Surface protein A in Neisseria meningitidis and Annexin A3 in humans . These proteins play a significant role in the biological processes of their respective organisms.

Mode of Action

This compound interacts with its targets, leading to various changes. For instance, the oleic acid component of this compound oleate is responsible for the inflammatory response and may also activate coagulation in vivo by releasing tissue factor and activating Hageman factor .

Biochemical Pathways

This compound is involved in several biochemical pathways, particularly the Phosphatidylcholine Biosynthesis pathway . This pathway is crucial for the formation of phosphatidylcholine, a major component of cell membranes. This compound’s role in this pathway contributes to the maintenance of cell membrane integrity.

Pharmacokinetics

It is known that this compound is widely distributed in biological tissues and is a component of lecithin .

Result of Action

The action of this compound results in various molecular and cellular effects. It is a component of cellular membranes and plays a significant role in cellular processes such as membrane fusion, cell cycle, autophagy, and apoptosis . Alterations in this compound levels have been linked to neurodegenerative conditions such as Alzheimer’s disease .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the intestinal concentration of this compound can affect the virulence phenotype, metabolic profile, and pathogenicity of Enterotoxigenic Escherichia coli . Furthermore, this compound utilization contributes to the proliferation of Salmonella enterica in food and in nematodes .

Safety and Hazards

Ethanolamine is hazardous to humans and the environment . It can cause irritation to the eyes, skin, and respiratory system . To protect workers in industrial settings, OSHA has established a permissible exposure limit (PEL) for this compound at 3 ppm in the air and requires employers to control workplace exposure below that PEL .

Future Directions

The global Ethanolamine market has swelled to reach demand of approximately 1700 thousand tonnes in 2022 and is expected to grow at a CAGR of 3.98% during the forecast period until 2032 . This compound is a precursor for various natural as well as synthetic chemicals like lipids and N-acylthis compound (NAE) which modulate several plants and animal physiological processes .

Biochemical Analysis

Biochemical Properties

Ethanolamine plays a significant role in biochemical reactions. It is a major component of intestinal epithelial cells and bacterial membranes . This compound can be utilized by intestinal eukaryotic cells via the cytidine phosphothis compound pathway for de novo synthesis of phosphatidylthis compound . Certain bacteria are able to catabolize it as a major carbon and/or nitrogen source with the help of this compound utilization proteins .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It is the second-most-abundant head group for phospholipids, substances found in biological membranes (particularly those of prokaryotes); e.g., phosphatidylthis compound . It is also used in messenger molecules such as palmitoylethanolamide, which has an effect on CB1 receptors . In the context of bacterial pathogenicity, this compound utilization has been associated with virulence phenotype .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its impact on gene expression. This compound can be split into ammonia and acetaldehyde by an this compound ammonia lyase . The ammonia can serve as a cellular supply of reduced nitrogen, and the acetaldehyde can be converted into the metabolically useful compound acetyl CoA .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, in a study involving enterotoxigenic Escherichia coli (ETEC), it was found that this compound inhibited ETEC growth to a certain extent; however, the relative expression levels of virulence-related genes increased significantly with 15 mM this compound as a nitrogen source .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, administration of 1-O-alkyl-2-acylglycerol (AAG) plasmalogen precursors containing DHA at the sn-2 position dose-dependently increase blood DHA plasmalogens and are neuroprotective in animal models of neurodegeneration at doses between 10 and 50 mg/kg .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is mainly synthesized by two pathways: the PS decarboxylation pathway and the CDP-ethanolamine pathway (or Kennedy pathway) (Fig. 1A) (2) .

Transport and Distribution

This compound is transported and distributed within cells and tissues. FLVCR1 and FLVCR2 facilitate the transport of choline and this compound across the plasma membrane, using a concentration-driven substrate translocation process .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. For instance, PE, a product of this compound, is specifically distributed on the outer leaflet of the plasma membrane in TFH cells .

Preparation Methods

Ethanolamine can be synthesized through several methods. One common synthetic route involves the reaction of ethylene oxide with ammonia, producing this compound along with dithis compound and trithis compound as by-products . The reaction is typically carried out in the presence of water, which acts as a solvent and helps control the reaction temperature.

Industrial production of this compound often involves the gas-phase reaction of ethylene glycol with ammonia in the presence of an amination catalyst. This method is advantageous due to its high yield and efficiency .

Chemical Reactions Analysis

Ethanolamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids like hydrochloric acid. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

These compounds share similar chemical structures but differ in the number of hydroxyl groups attached to the nitrogen atom .

This compound is unique due to its bifunctional nature, allowing it to participate in a wider range of chemical reactions compared to its counterparts.

Properties

IUPAC Name

2-aminoethanol
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InChI

InChI=1S/C2H7NO/c3-1-2-4/h4H,1-3H2
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InChI Key

HZAXFHJVJLSVMW-UHFFFAOYSA-N
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Canonical SMILES

C(CO)N
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Molecular Formula

C2H7NO, Array
Record name ETHANOLAMINE
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Related CAS

26778-51-8
Record name Ethanol, 2-amino-, homopolymer
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DSSTOX Substance ID

DTXSID6022000
Record name Ethanolamine
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Molecular Weight

61.08 g/mol
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Physical Description

Ethanolamine appears as a clear colorless liquid with an odor resembling that of ammonia. Flash point 185 °F. May attack copper, brass, and rubber. Corrosive to tissue. Moderately toxic. Produces toxic oxides of nitrogen during combustion., Liquid; NKRA, Colorless, viscous liquid or solid (below 51 degrees F) with an unpleasant, ammonia-like odor; [NIOSH], Liquid, COLOURLESS VISCOUS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR., Colorless, viscous liquid or solid (below 51 °F) with an unpleasant, ammonia-like odor.
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Boiling Point

338 °F at 760 mmHg (NTP, 1992), 170.3 °C, 171 °C, 339 °F
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Flash Point

200 °F (NTP, 1992), 86 °C, 86 °C (187 °F), 185 °F (85 °C) (closed cup), 85 °C c.c., 186 °F
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), In water, 1X10+6 mg/L at 25 °C (miscible), Miscible with methanol, acetone, glycerin; solubility at 25 °C: in benzene: 1.4%, in ether: 2.1%, in carbon tetrachloride: 0.2%, in n-heptane: less than 0.1%. Immiscible with ether, solvent hexane, fixed oils, although it dissolves many essential oils, Miscible with ethanol, glycerol; soluble in chloroform; slightly soluble in ether, ligroin, 1000.0 mg/mL, Solubility in water: freely soluble, Miscible
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Density

1.016 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0180 g/cu cm at 20 °C, Relative density (water = 1): 1.02, 1.02
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Vapor Density

2.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.1 (Air = 1), Relative vapor density (air = 1): 2.1, 2.1
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Vapor Pressure

0.4 mmHg at 68 °F ; 6 mmHg at 140 °F (NTP, 1992), 0.4 [mmHg], VP: 6 mm Hg at 60 °C, 0.404 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 53, 0.4 mmHg
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Color/Form

Colorless, viscous liquid or solid (below 51 °F)

CAS No.

141-43-5, 9007-33-4
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Melting Point

50.5 °F (NTP, 1992), 10.4 °C, Deliquescent crystals from alcohol, mp: 75-77 °C /Hydrochloride/, 10.5 °C, 10 °C, 51 °F
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Synthesis routes and methods I

Procedure details

In analogy with Example 4, but using L-lysine, instead of ethanolamine as the starting material, there is obtained the corresponding salt of L-lysine, melting point 214°-218° C., [α]D20 =+6.5° (c=4.8 methanol).
Quantity
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Synthesis routes and methods II

Procedure details

5-Phenyl-7-[3-(2-(2-hydroxyethylamino)ethoxy)phenyl]-4-aminopyrrolo[2,3-d]-pyrimidine, m.p. 188°-189° C., or a salt thereof, e.g. the hydrochloride. The free compound is obtained by reaction of 5-phenyl-7-[3-(2-chloroethoxy)phenyl]-4-aminopyrrolo[2,3-d]-pyrimidine (see Example 108) and 2-aminoethanol.
Name
5-Phenyl-7-[3-(2-(2-hydroxyethylamino)ethoxy)phenyl]-4-aminopyrrolo[2,3-d]-pyrimidine
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Synthesis routes and methods III

Procedure details

Moisture content was then investigated as it affects enzyme activity. Oleoyl ethanolamide content decreased significantly when the moisture content was increased from 20 μL to 40 μL (FIG. 12). The low oleoyl ethanolamide content was a result of low oleic acid conversion due to the reaction equilibrium. No significant differences in oleoyl ethanolamide and oleic acid content were observed between 0 and 20 μL water addition. In general, enzyme needs 0 to 5% moisture content for catalytic activity (Irimescu et al., J. Am. Oil. Chem. Soc. 78:65-70 (2001), which is hereby incorporated by reference in its entirety). In this example, 10 μL water (2.8%) was determined to be an appropriate condition. In this reaction, 18 μL water was produced if oleic acid and ethanolamine was fully reacted; thus, this water may also contribute to the moisture that is needed for enzyme activity. The moisture content of the enzyme itself was measured to be 1.56%. Based on how much enzyme was used (30%) in the 1 mmol reaction system, a total of 1.6 mg water was contained in the enzyme. This is relatively a small contribution, considering that 10 mg water was added (as an optimum) to the system and the 18 mg water was produced from the amidation reaction.
Quantity
0 (± 1) mol
Type
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Name
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0 (± 1) mol
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Name
Quantity
10 μL
Type
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Name
Quantity
18 μL
Type
reactant
Reaction Step Four
Name
oleoyl ethanolamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods IV

Procedure details

Formic acid (1.0 ml.) was added dropwise to acetic anhydride (1.2 ml.) at ambient temperature with stirring. The stirring was continued at the same temperature for 30 minutes and then 3-(N-hydroxyamino)propylphosphonic acid (1.51 g.) was added to the mixture. The reaction mixture was stirred at ambient temperature for 1.5 hours and concentrated under reduced pressure to give an oily residue, which was dissolved in ethanol (20 ml.). To the aqueous solution was added ethanolamine (0.61 g.) to precipitate an oil, which was separated by decantation and crystallized with ethanol (20 ml.) to give crystals. The crystals were separated by filtration, washed with ethanol and dried to give crystalline monoethanolamine salt of 3-(N-formyl-N-hydroxyamino)propylphosphonic acid (1.75 g.), a part (1.5 g.) of which was recrystallized from 90% aqueous ethanol to give the purified object compound (1.15 g). M.p. 139°-142° C.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
1.51 g
Type
reactant
Reaction Step Two
Quantity
0.61 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

As described for example 24b, 3-(3-butyl-5-methyl-isoxazol-4-ylmethoxy)-isoxazole-5-carboxylic acid methyl ester (199 mg, 0.68 mmol), was converted using (R)-1-hydroxymethylethylamine (61 mg, 0.81 mmol), instead of ethanolamine, to the title compound (137 mg, 60%) which was obtained as a colourless gum after purification by chromatography (silica, heptane:ethyl acetate=1:1 to 0:1). MS: m/e=338.5 [M+H]+.
Name
3-(3-butyl-5-methyl-isoxazol-4-ylmethoxy)-isoxazole-5-carboxylic acid methyl ester
Quantity
199 mg
Type
reactant
Reaction Step One
Quantity
61 mg
Type
reactant
Reaction Step Two
Yield
60%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ethanolamine
Reactant of Route 2
Ethanolamine
Reactant of Route 3
Ethanolamine
Reactant of Route 4
Ethanolamine
Reactant of Route 5
Ethanolamine
Reactant of Route 6
Ethanolamine

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